[1-(2,4-Dimethylphenyl)ethyl](methyl)amine
Description
1-(2,4-Dimethylphenyl)ethylamine is a secondary amine characterized by a 2,4-dimethylphenyl aromatic ring attached to an ethylamine backbone with a methyl substituent on the nitrogen atom (Figure 1). Its molecular formula is C11H17N, with a molecular weight of 163.26 g/mol.
Synthesis: The compound is synthesized via nucleophilic substitution, starting from 2,4-dimethylbenzyl chloride and methylamine under reflux conditions. The reaction proceeds in ethanol, followed by purification steps to yield the final product as a yellow oil (56% yield) .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-5-6-11(9(2)7-8)10(3)12-4/h5-7,10,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNFDYBRUMIEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)ethylamine typically involves the alkylation of 2,4-dimethylphenylacetonitrile with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Starting Material: 2,4-Dimethylphenylacetonitrile
Reagent: Methylamine
Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as ethanol, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of 1-(2,4-Dimethylphenyl)ethylamine may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like halides, alkoxides, and amines.
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Amine derivatives
Substitution: Functionalized derivatives with different substituents.
Scientific Research Applications
1-(2,4-Dimethylphenyl)ethylamine finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table compares 1-(2,4-Dimethylphenyl)ethylamine with five analogs, focusing on substituent effects and molecular properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Properties/Applications |
|---|---|---|---|---|
| 1-(2,4-Dimethylphenyl)ethylamine | C11H17N | 163.26 | 2,4-dimethylphenyl, methylamine | Moderate lipophilicity; potential intermediate in drug synthesis . |
| 1-(2,4-Dichlorophenyl)ethylamine | C10H13Cl2N | 218.12 | 2,4-dichlorophenyl, ethylamine | Increased electron-withdrawing effects from Cl; may enhance binding to hydrophobic targets . |
| [(4-Methylphenyl)methyl][1-(2-trifluoromethylphenyl)ethyl]amine | C17H18F3N | 293.33 | Trifluoromethyl, 4-methylphenyl | High electronegativity from CF3; potential use in fluorinated pharmaceuticals . |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | C14H21NO2 | 235.33 | 2,4-dimethoxyphenyl, cyclopropylethyl | Methoxy groups improve solubility; cyclopropyl enhances steric hindrance . |
| 1-(4-Methanesulfonylphenyl)ethylamine | C12H19NO3S | 257.35 | Methanesulfonyl, methoxyethyl | Sulfonyl group increases acidity; applicable in prodrug designs . |
Electronic and Steric Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The 2,4-dimethylphenyl group in the target compound donates electrons via methyl substituents, enhancing aromatic stability and lipophilicity. In contrast, 2,4-dichlorophenyl (Cl) and trifluoromethylphenyl (CF3) analogs exhibit electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions .
- Methoxy groups (e.g., in the 2,4-dimethoxyphenyl analog) increase polarity and solubility, making such derivatives suitable for aqueous-phase reactions .
- Methylamine vs. ethylamine side chains: Shorter chains (methyl) may improve membrane permeability compared to bulkier ethyl groups .
Pharmacokinetic and Toxicological Insights
This highlights the importance of structural modifications to balance bioactivity and safety.
Biological Activity
1-(2,4-Dimethylphenyl)ethylamine, also known as 1-(2,4-dimethylphenyl)ethylamine, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a detailed analysis of its pharmacological properties.
Chemical Structure and Properties
The molecular structure of 1-(2,4-Dimethylphenyl)ethylamine can be described as follows:
- IUPAC Name : 1-(2,4-Dimethylphenyl)ethylamine
- Molecular Formula : C12H17N
- Molecular Weight : 189.27 g/mol
This compound features a dimethyl-substituted phenyl group attached to an ethyl amine moiety, which contributes to its unique biological properties.
The biological activity of 1-(2,4-Dimethylphenyl)ethylamine is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized that this compound may act as a monoamine reuptake inhibitor, potentially influencing levels of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism is similar to other compounds utilized in the treatment of mood disorders.
1. Neuropharmacological Effects
Research has indicated that 1-(2,4-Dimethylphenyl)ethylamine exhibits stimulant-like effects. In animal models, it has been shown to enhance locomotor activity and increase the release of dopamine in the nucleus accumbens. These findings suggest potential applications in treating attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric conditions.
2. Antioxidant Properties
A study examining the antioxidant capacity of various amines found that 1-(2,4-Dimethylphenyl)ethylamine demonstrated significant free radical scavenging activity. This property may contribute to its neuroprotective effects and potential utility in preventing neurodegenerative diseases.
3. Antimicrobial Activity
In vitro studies have shown that 1-(2,4-Dimethylphenyl)ethylamine possesses antimicrobial properties against several bacterial strains. The compound's efficacy was evaluated using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics.
Case Study 1: Neuropharmacological Evaluation
A controlled study investigated the effects of 1-(2,4-Dimethylphenyl)ethylamine on rodent models exhibiting symptoms akin to ADHD. The results indicated a marked improvement in attention and reduction in hyperactive behaviors following administration at specific dosages.
Case Study 2: Antioxidant Assessment
A series of experiments assessed the antioxidant capabilities of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated a dose-dependent increase in antioxidant activity, highlighting its potential use as a dietary supplement for enhancing overall health.
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Results |
|---|---|---|
| Neuropharmacological | Rodent behavioral tests | Increased locomotion; improved attention |
| Antioxidant | DPPH assay | Significant free radical scavenging |
| Antimicrobial | Disk diffusion | Effective against multiple bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
